N-(2,6-dimethylmorpholine-4-carbothioyl)-2-fluorobenzamide
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Overview
Description
N-(2,6-dimethylmorpholine-4-carbothioyl)-2-fluorobenzamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring substituted with dimethyl groups at positions 2 and 6, a carbothioyl group, and a fluorobenzamide moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylmorpholine-4-carbothioyl)-2-fluorobenzamide typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the synthesis of the morpholine ring with dimethyl substitutions at positions 2 and 6. This can be achieved through the reaction of appropriate amines with formaldehyde and formic acid under controlled conditions.
Introduction of the Carbothioyl Group: The carbothioyl group is introduced by reacting the dimethylmorpholine with carbon disulfide in the presence of a base such as sodium hydroxide.
Coupling with 2-Fluorobenzoyl Chloride: The final step involves the coupling of the intermediate product with 2-fluorobenzoyl chloride to form the desired compound. This reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylmorpholine-4-carbothioyl)-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The fluorobenzamide moiety allows for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2,6-dimethylmorpholine-4-carbothioyl)-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylmorpholine-4-carbothioyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
N-(2,6-dimethylmorpholine-4-carbothioyl)-2-fluorobenzamide can be compared with similar compounds such as:
N-(2,6-dimethylmorpholine-4-carbothioyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a fluorobenzamide moiety.
bis-(2,6-dimethyl-morpholine-4-carbothioyl)-disulfane: Contains two morpholine rings linked by a disulfide bond.
N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-methylbenzamide: Similar structure but with a methyl group on the benzamide ring.
Properties
IUPAC Name |
N-(2,6-dimethylmorpholine-4-carbothioyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S/c1-9-7-17(8-10(2)19-9)14(20)16-13(18)11-5-3-4-6-12(11)15/h3-6,9-10H,7-8H2,1-2H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGNXEBWMCNSAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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